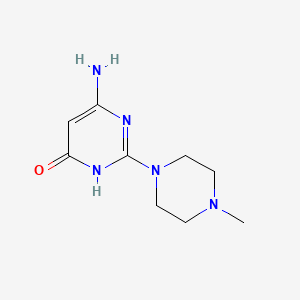

6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-13-2-4-14(5-3-13)9-11-7(10)6-8(15)12-9/h6H,2-5H2,1H3,(H3,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBICTOXYRHYTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186736 | |

| Record name | 4-Pyrimidinol, 6-amino-2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33080-87-4 | |

| Record name | 6-Amino-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000738210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 6-amino-2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-(4-METHYL-1-PIPERAZINYL)-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI5H6H1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of guanidine hydrochloride with ethyl acetoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The intermediate product is then cyclized to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces reduced forms | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces different substituents | Amines, thiols under acidic/basic conditions |

Biology

- Biological Activity : The compound has shown potential as an antimicrobial and anticancer agent. Research indicates that it can inhibit specific kinases involved in cell proliferation and survival .

Mechanism of Action : The compound interacts with molecular targets such as receptor tyrosine kinases (RTKs), which are frequently overexpressed in cancers. By binding to these targets, it can inhibit their activity, leading to reduced tumor growth.

Medicine

- Drug Development : Investigated for its potential in designing inhibitors for specific enzymes and receptors. Its ability to inhibit kinases makes it a candidate for cancer therapeutics .

Case Study Example : In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition of certain cancer cell lines, leading to apoptosis (programmed cell death) in targeted cells while sparing normal cells .

Industry

Mechanism of Action

The mechanism of action of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Pyrimidin-4(3H)-one Derivatives

Key Observations :

- Polarity and Solubility : The 4-methylpiperazinyl group enhances water solubility compared to hydrophobic substituents like benzylthio or methylthio.

- Bioactivity : Nitrogen-rich substituents (e.g., piperazinyl, piperidinyl) are associated with kinase inhibition, while sulfur-containing groups (e.g., methylthio) are linked to antioxidant and antifungal activities .

Key Observations :

- Efficiency: Ultrasound irradiation and nanocatalysts (e.g., Fe₃O4@SiO₂-SnCl₄) significantly improve yields (80–97%) and reduce reaction times (5–25 min) for sulfur-containing derivatives .

- Challenges : Pd-catalyzed synthesis of the 4-methylpiperazinyl derivative yields only 19%, highlighting the complexity of introducing bulky amine groups .

Table 3: Reported Bioactivities of Pyrimidin-4(3H)-one Analogues

Key Observations :

- Antifungal Activity : Methylthio and benzylthio derivatives show potent fungicidal activity due to sulfur’s electrophilic reactivity .

Biological Activity

6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C9H15N5O

- CAS Number : 33080-87-4

- Molecular Weight : 197.25 g/mol

The biological activity of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is primarily attributed to its ability to inhibit specific kinases and interact with various biological targets:

- Kinase Inhibition : This compound has shown promise as a protein kinase inhibitor, which is crucial for regulating cell growth and proliferation. Studies indicate that it can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is measured through minimum inhibitory concentration (MIC) assays, demonstrating potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 0.22 μg/mL .

Biological Activity Summary

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on HepG2 and HT-29 cancer cell lines. The results indicated that it induced late apoptotic cell populations significantly, suggesting its potential as an anticancer agent through apoptosis rather than necrosis . -

Antimicrobial Evaluation :

In vitro studies assessed the antimicrobial efficacy of various derivatives of pyrimidine compounds, including the target compound. The results showed that it effectively inhibited the growth of multiple bacterial strains, highlighting its therapeutic potential in treating infections .

Structure-Activity Relationship (SAR)

The structure of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one plays a critical role in its biological activity:

- The presence of the piperazine ring enhances solubility and bioavailability.

- Substituents on the pyrimidine core influence kinase inhibition potency and antimicrobial effectiveness.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, nitration or nitrosation reactions in sulfuric acid (72–82%) under controlled temperatures (e.g., 0–5°C) are critical for introducing nitro/nitroso groups to the pyrimidine core. Reaction efficiency depends on acid concentration, stoichiometry of nitrogen oxides, and substituent steric effects . Optimization involves monitoring reaction progress via HPLC or TLC and adjusting molar ratios of reactants (e.g., 1:1.2 for pyrimidine derivatives and nitrating agents) .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C NMR for proton and carbon environments, especially distinguishing piperazinyl protons at δ 2.3–3.5 ppm).

- X-ray crystallography for unambiguous confirmation of the tautomeric form (e.g., 4(3H)-one vs. 4-hydroxy). Crystallographic data (e.g., unit cell parameters, hydrogen bonding networks) are critical for resolving ambiguities in keto-enol tautomerism .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies in buffered solutions (pH 4–9) at 25°C and 37°C should be conducted via UV-Vis spectroscopy to assess hydrolysis or oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ when introducing substituents to the pyrimidine ring?

- Methodological Answer : Kinetic studies in sulfuric acid media reveal that nitration follows pseudo-first-order kinetics, with rate constants dependent on acid strength (e.g., k = 0.12–0.45 min⁻¹ at 72–82% H₂SO₄). Mechanistic pathways involve electrophilic aromatic substitution (EAS), where the 4-methylpiperazinyl group directs substituents to the C5 position. Isotopic labeling (e.g., ¹⁵N) and DFT calculations can validate intermediates and transition states .

Q. What crystallographic data are available for this compound, and how do hydrogen-bonding networks influence its solid-state properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds between the 4(3H)-one carbonyl and amino groups. These interactions stabilize the keto tautomer and influence melting points (e.g., 215–220°C) and thermal decomposition profiles . Pair distribution function (PDF) analysis further resolves short-range order in amorphous phases .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Use orthogonal assays:

- Enzyme inhibition : Measure IC₅₀ values under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5).

- Cytotoxicity : Perform MTT assays in multiple cell lines (e.g., HEK293, HepG2) with controls for membrane permeability (e.g., logP < 3).

- SAR analysis : Compare analogs (e.g., 6-nitro vs. 6-amino derivatives) to isolate substituent effects .

Q. What experimental designs are optimal for evaluating the compound’s pharmacological potential while minimizing confounding variables?

- Methodological Answer : Adopt a split-plot design with:

- Primary factors : Dose (e.g., 1–100 µM), exposure time (24–72 h).

- Blocking variables : Cell passage number, culture medium batch.

- Replicates : n ≥ 3 for each condition, with blinded data analysis. For in vivo studies, use randomized blocks to account for inter-animal variability .

Q. How does the 4-methylpiperazinyl group influence pharmacokinetic properties such as metabolic stability and tissue distribution?

- Methodological Answer : The piperazinyl moiety enhances solubility via protonation at physiological pH, while the methyl group reduces CYP450-mediated metabolism. Assess metabolic stability in liver microsomes (e.g., human/rat) with LC-MS quantification of parent compound depletion. Tissue distribution studies using radiolabeled analogs (e.g., ¹⁴C) in rodent models show preferential accumulation in liver and kidneys due to active transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.